molecular formula C21H22N2O5 B2364164 Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235291-26-5

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2364164
CAS RN: 1235291-26-5
M. Wt: 382.416
InChI Key: VDFLMHPQROCVCG-UHFFFAOYSA-N
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Description

“Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate” is a compound that belongs to the class of benzodioxole compounds . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .


Synthesis Analysis

The synthesis of benzodioxole compounds involves a series of chemical reactions . For instance, one method involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of benzodioxole compounds is characterized by the presence of a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodioxole compounds can be complex. For example, the synthesis of methyl 2-(2H-1,3-benzodioxole -5-yl) acetate involves dissolving 3,4-(methylenedioxy)-phenyl acetic acid in methanol, cooling the solution in an ice bath at 0°C, and adding oxalyl chloride dropwise .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole compounds can vary. For instance, 1,3-Benzodioxole-5-carboxylic acid, a related compound, is a colorless liquid with a molecular weight of 166.1308 .

Scientific Research Applications

Discovery and Optimization of Inhibitors

Compounds structurally related to "Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate" have been pivotal in the discovery and optimization of various inhibitors targeting specific proteins or enzymes. For instance, research has led to the identification of inhibitors for soluble epoxide hydrolase, demonstrating the critical role of specific functional groups for high potency and selectivity, which might imply potential pathways for further investigation of related compounds (R. Thalji et al., 2013).

Antituberculosis Activity

Another research avenue explores the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. This research shows the potential of piperidine derivatives in developing treatments against tuberculosis, highlighting a significant application area for compounds with similar structural features (V. U. Jeankumar et al., 2013).

Synthesis Under Microwave Irradiation

The synthesis of new chemical entities, including tetrahydrobenzothiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, demonstrates the versatility of related compounds in synthetic organic chemistry. These methodologies offer insights into efficient synthesis techniques that could be applicable to "this compound" and its analogs (A. A. Abdalha et al., 2011).

Anti-HIV Activity

Research into piperidine-4-carboxamide CCR5 antagonists for their anti-HIV-1 activity highlights the therapeutic potential of piperidine derivatives in treating viral infections. This research underscores the importance of structural modifications to improve metabolic stability and potency, which could guide the development of related compounds for anti-HIV applications (S. Imamura et al., 2006).

Anti-Acetylcholinesterase Activity

The development of acetylcholinesterase inhibitors based on 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives highlights the application of piperidine derivatives in addressing cognitive disorders such as Alzheimer's disease. This area of research shows the potential benefits of targeting specific enzymes to improve cognitive functions, suggesting a possible application for structurally related compounds (H. Sugimoto et al., 1992).

properties

IUPAC Name

phenyl 4-[(1,3-benzodioxole-5-carbonylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(16-6-7-18-19(12-16)27-14-26-18)22-13-15-8-10-23(11-9-15)21(25)28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFLMHPQROCVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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